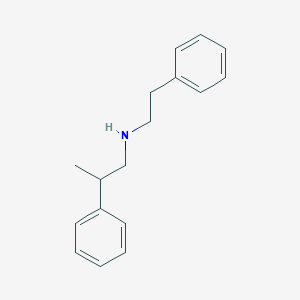![molecular formula C19H16N2O6 B267878 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B267878.png)
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. It has been widely used as a chemical probe in epigenetic research due to its ability to selectively inhibit G9a without affecting other histone methyltransferases.
Mécanisme D'action
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide binds to the SET domain of G9a and prevents the transfer of the methyl group from S-adenosylmethionine to the lysine residue on histone H3. The inhibition of G9a leads to a decrease in H3K9 methylation, which results in the derepression of G9a target genes. 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to selectively inhibit G9a without affecting other histone methyltransferases, making it a valuable tool in epigenetic research.
Biochemical and Physiological Effects:
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurodegenerative diseases, 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to protect neurons from cell death and improve cognitive function. 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has also been shown to regulate the differentiation of stem cells and the maintenance of pluripotency.
Avantages Et Limitations Des Expériences En Laboratoire
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has several advantages for lab experiments. It is a selective inhibitor of G9a, making it a valuable tool to study the role of G9a in various biological processes. It has also been shown to have low toxicity, making it suitable for in vivo experiments. However, 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has some limitations. It has a short half-life, which limits its use in long-term experiments. It also has poor solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for the use of 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide in scientific research. One direction is to investigate the role of G9a in the regulation of gene expression in different cell types and tissues. Another direction is to study the effect of 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide on other epigenetic marks, such as DNA methylation and histone acetylation. Additionally, the development of more potent and selective G9a inhibitors could provide new insights into the role of G9a in health and disease.
Méthodes De Synthèse
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide was first synthesized by medicinal chemists at GlaxoSmithKline in 2008. The synthesis involves a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-(1,3-benzodioxol-5-yl)acetaldehyde with 3-aminopropanoic acid followed by a series of reactions to obtain the final product. The synthesis of 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been optimized by several research groups, resulting in higher yields and improved purity.
Applications De Recherche Scientifique
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively used as a chemical probe to study the role of G9a in various biological processes. G9a is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3, leading to the formation of repressive chromatin. 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide selectively inhibits G9a, leading to a decrease in H3K9 methylation and derepression of G9a target genes. 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been used to study the role of G9a in cancer, neurodegenerative diseases, and developmental disorders. It has also been used to investigate the epigenetic regulation of stem cell differentiation and pluripotency.
Propriétés
Nom du produit |
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide |
|---|---|
Formule moléculaire |
C19H16N2O6 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
2-[3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C19H16N2O6/c20-17(23)9-21-13-4-2-1-3-12(13)19(25,18(21)24)8-14(22)11-5-6-15-16(7-11)27-10-26-15/h1-7,25H,8-10H2,(H2,20,23) |
Clé InChI |
GQHISQPDEYJWAS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)



![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)


![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)
![N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267817.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)